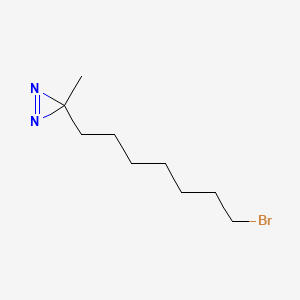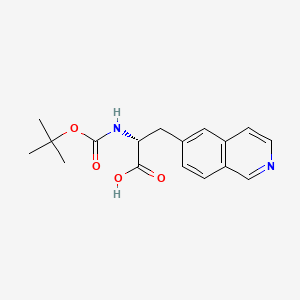
(R)-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-6-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-6-yl)propanoic acid is a chiral amino acid derivative. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the isoquinoline moiety and the tert-butoxycarbonyl (Boc) protecting group makes it a valuable intermediate in the synthesis of various bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-6-yl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).
Formation of the Isoquinoline Moiety: The isoquinoline ring is introduced through a cyclization reaction involving an appropriate precursor, such as a 2-arylacetamide.
Coupling Reaction: The protected amino acid is then coupled with the isoquinoline derivative using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Deprotection: The Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of ®-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-6-yl)propanoic acid may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline moiety, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the isoquinoline ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the Boc-protected amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, in acidic or basic conditions.
Reduction: LiAlH4, NaBH4, in anhydrous solvents like ether or THF.
Substitution: Alkyl halides, in the presence of a base like NaH or K2CO3.
Major Products Formed
Oxidation: Oxidized isoquinoline derivatives.
Reduction: Reduced isoquinoline derivatives.
Substitution: Alkylated amino acid derivatives.
科学的研究の応用
Chemistry
In organic synthesis, ®-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-6-yl)propanoic acid serves as a building block for the synthesis of complex molecules, including natural products and pharmaceuticals.
Biology
The compound is used in the study of enzyme-substrate interactions and as a substrate in enzymatic reactions to investigate the activity and specificity of various enzymes.
Medicine
In medicinal chemistry, it is explored for its potential as a precursor in the synthesis of drugs targeting neurological disorders, due to the presence of the isoquinoline moiety which is known for its biological activity.
Industry
The compound finds applications in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-6-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The isoquinoline moiety can interact with aromatic residues in the active site of enzymes, while the amino acid backbone can form hydrogen bonds and ionic interactions, stabilizing the enzyme-substrate complex. This compound can modulate the activity of enzymes involved in neurotransmitter synthesis and degradation, making it a potential candidate for drug development.
類似化合物との比較
Similar Compounds
(S)-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-6-yl)propanoic acid: The enantiomer of the compound, differing in the spatial arrangement of atoms around the chiral center.
2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-6-yl)propanoic acid: The racemic mixture containing both ® and (S) enantiomers.
®-2-Amino-3-(isoquinolin-6-yl)propanoic acid: The compound without the Boc protecting group.
Uniqueness
®-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-6-yl)propanoic acid is unique due to its specific chiral configuration and the presence of the Boc protecting group, which enhances its stability and reactivity in synthetic applications. The isoquinoline moiety adds to its biological activity, making it a versatile compound in various fields of research.
特性
分子式 |
C17H20N2O4 |
|---|---|
分子量 |
316.35 g/mol |
IUPAC名 |
(2R)-3-isoquinolin-6-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-14(15(20)21)9-11-4-5-13-10-18-7-6-12(13)8-11/h4-8,10,14H,9H2,1-3H3,(H,19,22)(H,20,21)/t14-/m1/s1 |
InChIキー |
RPILDIDNUSCJIO-CQSZACIVSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC2=C(C=C1)C=NC=C2)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NC(CC1=CC2=C(C=C1)C=NC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



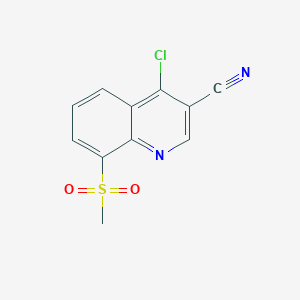
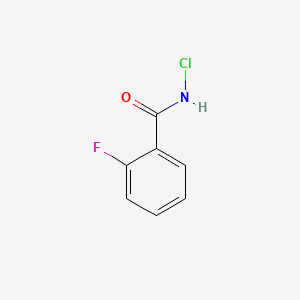

![3-(2-Fluoropyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13661252.png)
![6-Fluoro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13661254.png)
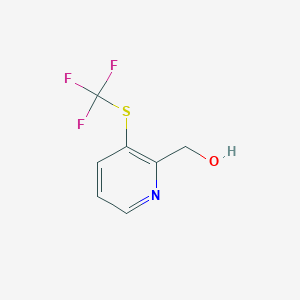
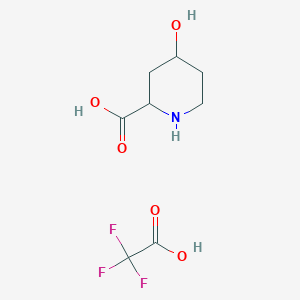
![4-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B13661274.png)


![Cyclohepta[b]naphthalene-1-one](/img/structure/B13661289.png)
